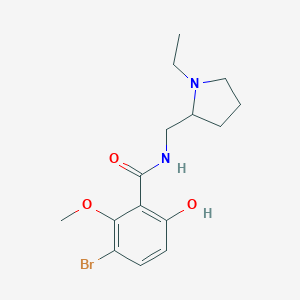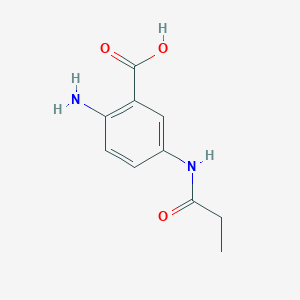
2-Amino-5-(propanylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(propanylamino)benzoic acid, also known as PABA, is an organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 194.23 g/mol. PABA is a derivative of benzoic acid and is commonly used in the synthesis of other organic compounds.
Wirkmechanismus
2-Amino-5-(propanylamino)benzoic acid acts as a competitive inhibitor of dihydropteroate synthase, an enzyme that is involved in the synthesis of folate. By inhibiting this enzyme, 2-Amino-5-(propanylamino)benzoic acid disrupts the synthesis of folate, which is essential for the growth and replication of bacteria. This mechanism of action has led to the use of 2-Amino-5-(propanylamino)benzoic acid as an antibacterial agent.
Biochemische Und Physiologische Effekte
2-Amino-5-(propanylamino)benzoic acid has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the growth of bacteria, its antioxidant properties, and its ability to stimulate the production of melanin in the skin. 2-Amino-5-(propanylamino)benzoic acid has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Amino-5-(propanylamino)benzoic acid in lab experiments is its low cost and availability. 2-Amino-5-(propanylamino)benzoic acid is also relatively stable and can be easily synthesized in the lab. However, 2-Amino-5-(propanylamino)benzoic acid has some limitations, including its potential toxicity and its tendency to form complexes with other compounds, which can interfere with experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 2-Amino-5-(propanylamino)benzoic acid, including its use as an antibacterial agent, its potential as an anti-inflammatory agent, and its use in the development of new sunscreen formulations. Other areas of research could include the synthesis of new 2-Amino-5-(propanylamino)benzoic acid derivatives with improved properties, the investigation of 2-Amino-5-(propanylamino)benzoic acid's antioxidant properties, and the development of new methods for the synthesis of 2-Amino-5-(propanylamino)benzoic acid.
Synthesemethoden
2-Amino-5-(propanylamino)benzoic acid can be synthesized through a variety of methods, including the reaction of 2-aminobenzoic acid with propanoyl chloride, the reaction of 2-chlorobenzoic acid with propan-2-amine, and the reaction of 2-aminobenzoic acid with propionic anhydride. The most commonly used method is the reaction of 2-aminobenzoic acid with propanoyl chloride, which yields 2-Amino-5-(propanylamino)benzoic acid and hydrogen chloride.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(propanylamino)benzoic acid has a wide range of scientific research applications, including its use as a precursor in the synthesis of other organic compounds, its use as a reagent in biochemical assays, and its use as a component in sunscreen formulations. 2-Amino-5-(propanylamino)benzoic acid is also used in the production of dyes, pharmaceuticals, and photographic chemicals.
Eigenschaften
CAS-Nummer |
104986-14-3 |
|---|---|
Produktname |
2-Amino-5-(propanylamino)benzoic acid |
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-amino-5-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
BUIDWVFBLVCZOF-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N)C(=O)O |
Kanonische SMILES |
CCC(=O)NC1=CC(=C(C=C1)N)C(=O)O |
Synonyme |
Benzoic acid, 2-amino-5-[(1-oxopropyl)amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



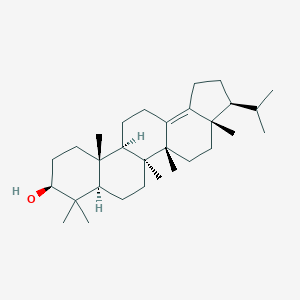
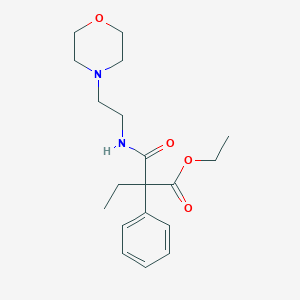
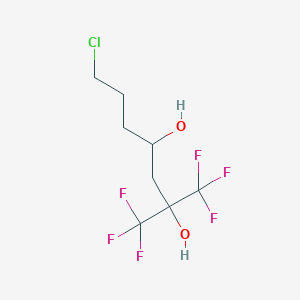
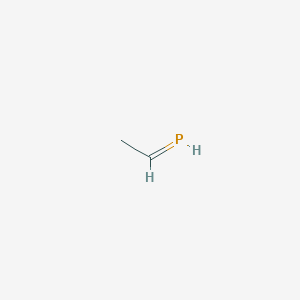
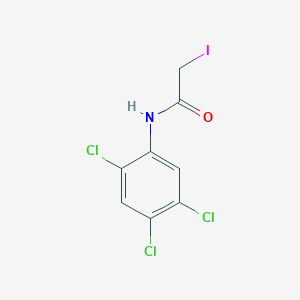
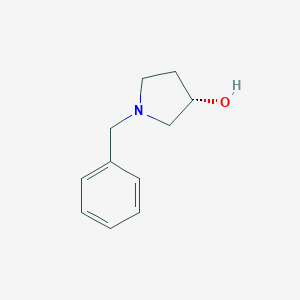
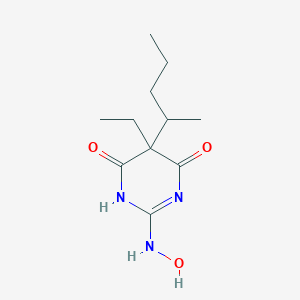
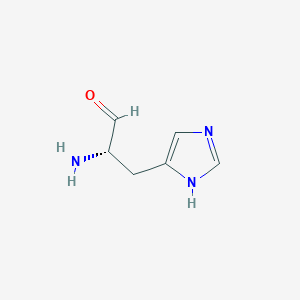
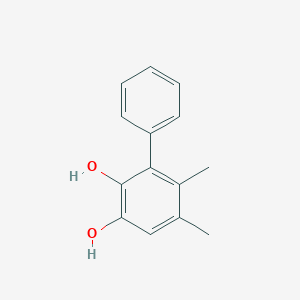
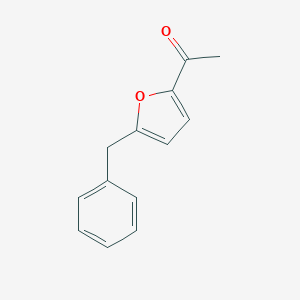
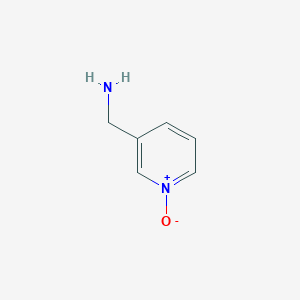
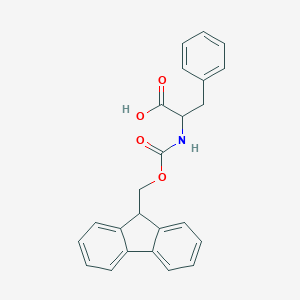
![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)
